molecular formula C28H21ClN2O4 B10874725 10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10874725
M. Wt: 484.9 g/mol
InChI Key: KCSYPUBIUTYNQG-UHFFFAOYSA-N
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Description

10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and two furan rings. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves several steps. One common method includes the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction is typically carried out under reflux conditions with a catalytic amount of acetic acid. The process may also involve microwave activation to enhance the reaction rate and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan rings and the chlorobenzoyl group, using reagents like halogens or nucleophiles.

    Acylation and Alkylation: These reactions can be carried out using acyl chlorides or alkyl halides in the presence of a base.

Scientific Research Applications

10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Properties

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6,9-bis(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H21ClN2O4/c29-19-11-9-17(10-12-19)28(33)31-22-6-2-1-5-20(22)30-21-15-18(24-7-3-13-34-24)16-23(32)26(21)27(31)25-8-4-14-35-25/h1-14,18,27,30H,15-16H2

InChI Key

KCSYPUBIUTYNQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CO6

Origin of Product

United States

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